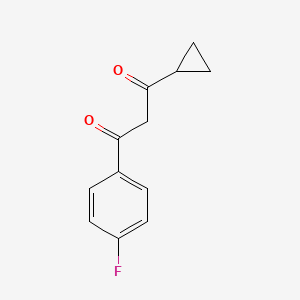

![molecular formula C19H14ClN3OS B2408271 4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 372970-71-3](/img/structure/B2408271.png)

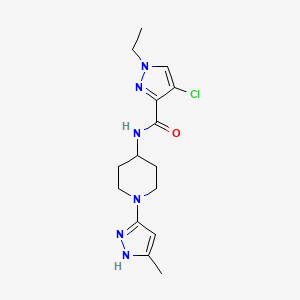

4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” is a chemical compound with the molecular formula C19H14ClN3OS . It has a molecular weight of 367.86 g/mol . This compound is part of the imidazo[1,2-a]pyridines class, which has been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide”, has been well studied in the past decade . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of “4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” consists of a benzamide group attached to an imidazo[1,2-a]pyridine ring, which is further substituted with a thiophene ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” include a molecular weight of 367.86 g/mol . More specific properties such as melting point, boiling point, solubility, and others are not provided in the available literature.Applications De Recherche Scientifique

Antitubercular Activity

One of the notable applications of imidazo[1,2-a]pyridine derivatives, which include compounds like 4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide, is in antitubercular activity. A study by Abhale et al. (2016) detailed the synthesis of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives and their testing against Mycobacterium smegmatis MC2 155 strain, demonstrating good antitubercular activity for certain derivatives (Abhale, Deshmukh, Sasane, Chavan, & Mhaske, 2016).

Antiulcer Agents

Research conducted by Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Though they did not demonstrate significant antisecretory activity, several compounds showed promising cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Peripheral Benzodiazepine Receptors

Katsifis et al. (2000) synthesized imidazo[1,2-α]pyridines as high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), indicating potential applications in neurological studies. The research involved radioiodination processes for in vivo study of PBR using SPECT (Katsifis, Mattner, Dikić, & Papazian, 2000).

Antimicrobial Activity

Budumuru, Golagani, and Kantamreddi (2018) reported on the antibacterial activity of novel imidazo[1,2-a]pyridine derivatives. Their study highlighted the structural activity relationship of these compounds against Gram-positive and Gram-negative bacteria, with certain derivatives showing high activity (Budumuru, Golagani, & Kantamreddi, 2018).

Neurological and CNS Activity

Barlin et al. (1992) synthesized imidazo[1,2-b]pyridazines and related compounds, examining their central nervous system activities. This study provides insights into the potential use of these compounds in neurological research (Barlin, Davies, Ireland, Ngu, & Zhang, 1992).

Synthesis of Related Compounds for Research

Several studies focus on the synthesis of compounds related to imidazo[1,2-a]pyridine for diverse research applications. These include methods for preparing specific derivatives, exploring their chemical properties, and potential application in various fields of research, such as pharmaceuticals and material science (Zhu, Dai, Huang, Zhou, Zhang, Yang, Wen, Li, & Liu, 2022).

Orientations Futures

The future directions for research on “4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” and similar compounds could involve further exploration of their potential pharmaceutical applications, given the interest in imidazo[1,2-a]pyridines due to their bioactive properties .

Propriétés

IUPAC Name |

4-chloro-N-(6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3OS/c1-12-4-9-16-21-17(15-3-2-10-25-15)18(23(16)11-12)22-19(24)13-5-7-14(20)8-6-13/h2-11H,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTBBTIQMDBGNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole](/img/structure/B2408188.png)

![Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2408195.png)

![2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide](/img/structure/B2408198.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2408200.png)

![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B2408201.png)

![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2408205.png)